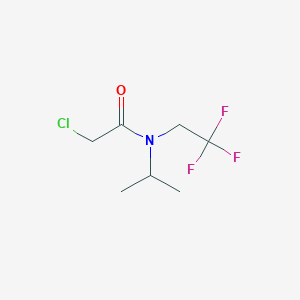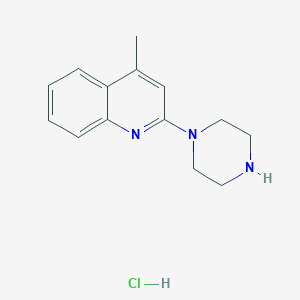
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride
Übersicht
Beschreibung
“4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” is a chemical compound with the molecular formula C14H17N3 . It is a derivative of quinoline, a class of compounds that have been shown to exhibit diverse pharmacological profiles .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” consists of a quinoline ring, which is a heterocyclic aromatic organic compound, attached to a methyl group and a piperazine ring . The InChI code for this compound is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” include a molecular weight of 227.31 g/mol . The compound has a boiling point of 432°C and a flash point of 215°C .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinoline derivatives, including 4-Methyl-2-(piperazin-1-yl)quinoline, have been studied for their antimalarial properties. These compounds can interfere with the life cycle of the malaria parasite, offering potential as therapeutic agents against malaria .
Anti-inflammatory Properties
These derivatives also exhibit anti-inflammatory activities, which could be beneficial in treating conditions associated with inflammation .
Anticancer Potential
Research has indicated that quinoline derivatives can have anticancer effects, including against breast cancer. They may work by inhibiting cancer cell growth and inducing apoptosis .
Antibiotic Effects
The antibacterial properties of quinoline derivatives make them candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-HIV Activity
Some quinoline derivatives have shown potential as anti-HIV agents, possibly offering new avenues for HIV treatment .
Liver X Receptor Agonism
These compounds may act as potent liver X receptor agonists, which are important in regulating cholesterol, fatty acid, and glucose homeostasis .
Hepatitis C Virus Inhibition
Quinoline derivatives have been identified as nucleotide-mimicking competitive inhibitors of hepatitis C virus NS3 helicase, which is essential for the replication of the virus .
Kinase Inhibition
They have also been reported to inhibit Pim-1 kinase and VEGFR-2 (vascular endothelial growth factor receptor-2), which are involved in various cellular processes including cell growth and angiogenesis .
Zukünftige Richtungen
The future directions for research on “4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could also be beneficial.
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is suggested that the active compounds may involve docking of receptor enoyl-acp reductase with the newly synthesized candidate ligands .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways, including those involved in antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight (26377) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, including antimicrobial and antitubercular effects .
Eigenschaften
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPXKEJXXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazin-1-yl)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




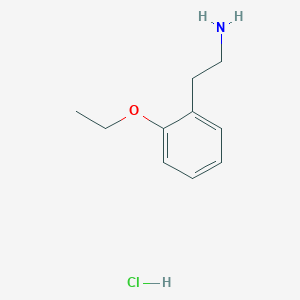
![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)



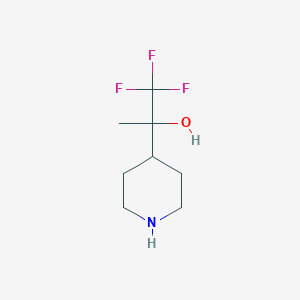

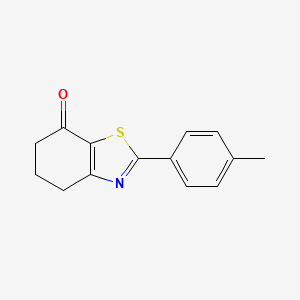
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)

